An In-Depth Technical Guide to 5-Chloro-1-isopropyl-1H-imidazol-2-amine and its Analogs
An In-Depth Technical Guide to 5-Chloro-1-isopropyl-1H-imidazol-2-amine and its Analogs
Core Identifiers and Physicochemical Properties of the Benzimidazole Analog
For effective research and sourcing, precise identification of a chemical entity is paramount. The following table summarizes the key identifiers for 5-Chloro-1-isopropyl-1H-benzo[d]imidazol-2-amine.
| Identifier | Value | Source |
| Chemical Name | 5-Chloro-1-isopropyl-1H-benzo[d]imidazol-2-amine | N/A |
| CAS Number | 1154369-65-9 | N/A |
| Molecular Formula | C10H12ClN3 | N/A |
| Molecular Weight | 210.68 g/mol | N/A |
| Canonical SMILES | CC(C)N1C2=C(C=C(C=C2)Cl)N=C1N | N/A |
| InChI Key | Not readily available | N/A |
Note: Physicochemical properties such as melting point, boiling point, and solubility are not extensively documented in public literature and would require experimental determination.
Synthesis and Mechanistic Rationale
The synthesis of 2-aminobenzimidazoles is a well-established area of organic chemistry. A common and reliable method involves the cyclization of a substituted o-phenylenediamine with cyanogen bromide. This approach offers a direct route to the desired 2-amino functionality.
Proposed Synthetic Pathway
The synthesis can be envisioned as a two-step process starting from commercially available 4-chloro-1,2-phenylenediamine. The first step involves the selective N-isopropylation, followed by cyclization.
Caption: Proposed synthetic workflow for 5-Chloro-1-isopropyl-1H-benzo[d]imidazol-2-amine.
Experimental Protocol: Synthesis of 5-Chloro-1-isopropyl-1H-benzo[d]imidazol-2-amine
Step 1: Synthesis of 4-Chloro-N1-isopropylbenzene-1,2-diamine (Intermediate)
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Reaction Setup: To a solution of 4-chloro-1,2-phenylenediamine (1.0 eq) in a suitable solvent such as ethanol or DMF, add a non-nucleophilic base like potassium carbonate (1.5 eq).
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Alkylation: While stirring vigorously, slowly add isopropyl bromide (1.1 eq) to the mixture at room temperature.
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Reaction Progression: Heat the reaction mixture to 60-80 °C and monitor the progress by Thin Layer Chromatography (TLC). The rationale for heating is to overcome the activation energy for the nucleophilic substitution, while the choice of a carbonate base is to neutralize the HBr byproduct without being overly reactive.
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Work-up and Isolation: Once the starting material is consumed, cool the reaction mixture, filter off the inorganic salts, and concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the mono-isopropylated intermediate.
Step 2: Cyclization to form 5-Chloro-1-isopropyl-1H-benzo[d]imidazol-2-amine (Final Product)
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Reaction Setup: Dissolve the intermediate, 4-Chloro-N1-isopropylbenzene-1,2-diamine (1.0 eq), in an aqueous alcohol solution (e.g., 50% ethanol).
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Cyclizing Agent Addition: Cool the solution in an ice bath and slowly add a solution of cyanogen bromide (1.05 eq) in the same solvent. The use of cyanogen bromide is a classic method for forming the 2-amino-benzimidazole core via an intermediate that readily cyclizes.
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Reaction and Neutralization: Stir the reaction at room temperature for several hours. The reaction is typically complete when a precipitate forms. Neutralize the reaction mixture with an aqueous base, such as sodium bicarbonate, to precipitate the product fully.
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Isolation and Purification: Collect the solid product by filtration, wash with cold water, and dry under vacuum. The product can be further purified by recrystallization from a suitable solvent like ethanol/water to achieve high purity.
Analytical Characterization Workflow
Confirming the identity and purity of a newly synthesized compound is a critical step. A multi-technique approach is standard practice in the field.
Caption: Standard analytical workflow for the characterization of a synthesized small molecule.
Standard Operating Protocol: HPLC Analysis
High-Performance Liquid Chromatography (HPLC) is an indispensable tool for assessing the purity of the final compound.
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Sample Preparation: Prepare a stock solution of the synthesized compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL. Further dilute to a working concentration of approximately 0.1 mg/mL.
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Instrumentation and Columns: Utilize a reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
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Mobile Phase and Gradient: A typical mobile phase would consist of (A) water with 0.1% formic acid and (B) acetonitrile with 0.1% formic acid. A gradient elution is recommended, for instance, starting at 10% B and increasing to 90% B over 20 minutes. The acidic modifier helps to protonate the amine functionalities, leading to sharper peaks.
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Detection: Monitor the elution profile using a UV detector, typically at wavelengths of 254 nm and 280 nm, where benzimidazole derivatives often exhibit strong absorbance.
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Data Analysis: The purity of the sample is determined by integrating the peak area of the main component relative to the total peak area of all components in the chromatogram.
Applications in Drug Discovery and Development
The 2-aminobenzimidazole scaffold is a cornerstone in modern medicinal chemistry, with derivatives showing a wide array of biological activities.[1] This structural motif is considered a "privileged" structure due to its ability to interact with multiple biological targets.
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Antiparasitic Agents: Numerous studies have highlighted the potent antimalarial activity of 2-aminobenzimidazoles.[2][3] These compounds have shown efficacy against resistant strains of Plasmodium falciparum, the parasite responsible for malaria.[2] The scaffold has also been explored for activity against other parasites like Leishmania infantum.[4]
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Kinase Inhibitors: The hydrogen bonding capabilities of the 2-amino group and the N1-H of the benzimidazole ring make this scaffold an excellent pharmacophore for targeting the hinge region of protein kinases, which are crucial regulators of cell signaling and are often dysregulated in cancer.
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Antiviral and Antimicrobial Activity: The structural similarity of the benzimidazole core to purine nucleosides allows these compounds to interfere with viral and bacterial nucleic acid synthesis and other essential cellular processes.[5]
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Other Therapeutic Areas: Derivatives of 2-aminobenzimidazole have been investigated for a multitude of other therapeutic applications, including as anti-inflammatory, anticancer, and antidepressant agents.[5]
The introduction of a chloro-substituent and an isopropyl group, as in the target molecule, allows for fine-tuning of the compound's physicochemical properties, such as lipophilicity and metabolic stability, which are critical for drug development.[4]
Safety and Handling
While a specific Material Safety Data Sheet (MSDS) for 5-Chloro-1-isopropyl-1H-benzo[d]imidazol-2-amine is not available, data from structurally related chloro-substituted benzimidazoles provide a strong basis for safe handling protocols.[6][7][8]
Hazard Identification:
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Acute Toxicity: Harmful if swallowed.[8]
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Skin Irritation: Causes skin irritation.
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Eye Irritation: Causes serious eye irritation.
-
Respiratory Irritation: May cause respiratory irritation.
Recommended Precautions:
-
Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood.[6]
-
Personal Protective Equipment (PPE):
-
Handling: Avoid contact with skin, eyes, and clothing. Avoid breathing dust. Wash hands thoroughly after handling.[7]
-
Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container.[7]
References
-
Devine, S. M., et al. (2021). Discovery and development of 2-aminobenzimidazoles as potent antimalarials. European Journal of Medicinal Chemistry, 221, 113518. [Link]
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Field, M. C., et al. (2021). 2-aminobenzimidazoles for leishmaniasis: From initial hit discovery to in vivo profiling. PLoS Neglected Tropical Diseases, 15(2), e0009143. [Link]
-
Devine, S. M., et al. (2021). Discovery and development of 2-aminobenzimidazoles as potent antimalarials. PubMed. [Link]
-
MalariaWorld. (2021). Discovery and development of 2-aminobenzimidazoles as potent antimalarials. [Link]
-
N-substitution Reactions of 2-Aminobenzimidazoles to Access Pharmacophores. (2023). MDPI. [Link]
-
Current Trends in Pharmacy and Pharmaceutical Chemistry. (n.d.). Comprehensive investigation of two substituted benzimidazoles: Design, synthesis, biological assessment, and characterization. [Link]
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Ijarse. (n.d.). Synthesis of new 2-(((5-Substituted-1H-benzo[d]imidazol- 2-yl)methyl)amino). [Link]
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CORE. (n.d.). SYNTHESIS, REACTIONS, AND PHARMACOLOGICAL APPLICATIONS OF 2-AMINOBENZIMIDAZOLES: AN UPDATE. [Link]
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PubChem. (n.d.). 5-chloro-1H-benzimidazole. [Link]
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YMER. (n.d.). Synthesis, Characterization and Biological Evaluation of Novel Substituted 1H-Benzimidazole Derivatives. [Link]
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LookChem. (n.d.). 5-chloro-1-isopropyl-1H-benzo[d]imidazole-2-thiol. [Link]
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Rasayan Journal of Chemistry. (n.d.). ONE POT SYNTHESIS OF SUBSTITUTED BENZIMIDAZOLE DERIVATIVES AND THEIR CHARCTERIZATION. [Link]
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Asian Journal of Chemistry. (n.d.). Synthesis and Characterization of Some New Aminoimidazoles. [Link]
Sources
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